Methyl 3-oxododecanoate
CAS No.: 76835-64-8
Cat. No.: VC3790203
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76835-64-8 |
|---|---|
| Molecular Formula | C13H24O3 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | methyl 3-oxododecanoate |
| Standard InChI | InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h3-11H2,1-2H3 |
| Standard InChI Key | FHTQHJAYSZFNSI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)CC(=O)OC |
| Canonical SMILES | CCCCCCCCCC(=O)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-oxododecanoate belongs to the class of β-keto esters, featuring the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol . Its IUPAC name, methyl 3-oxododecanoate, reflects the ketone group at the third carbon and the methyl ester functional group. The structural attributes are further defined by the SMILES notation CCCCCCCCCC(=O)CC(=O)OC, which highlights the linear dodecyl chain and the positions of the carbonyl groups .
Table 1: Key Identifiers of Methyl 3-Oxododecanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 76835-64-8 | |
| Molecular Formula | C₁₃H₂₄O₃ | |
| Molecular Weight | 228.33 g/mol | |
| IUPAC Name | Methyl 3-oxododecanoate | |
| SMILES | CCCCCCCCCC(=O)CC(=O)OC | |
| EINECS Number | 278-561-8 |
Physical and Chemical Properties
The compound exhibits a density of 0.936 g/cm³ and a boiling point of 271.7°C at 760 mmHg, making it suitable for high-temperature reactions . Its flash point of 110.4°C classifies it as flammable, necessitating careful handling . The ketone and ester functionalities render it reactive in nucleophilic additions and condensations, which are pivotal in synthesizing chiral alcohols and heterocycles .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.936 g/cm³ | |
| Boiling Point | 271.7°C at 760 mmHg | |
| Flash Point | 110.4°C | |
| Refractive Index | 1.438 | |
| LogP (Partition Coeff.) | 3.259 |
Synthesis and Production Methods
Conventional Synthesis
Methyl 3-oxododecanoate is typically synthesized via Claisen condensation between methyl dodecanoate and ethyl acetate in the presence of a base . Alternative routes include the oxidation of methyl 3-hydroxydodecanoate or transesterification of β-keto acids .
Asymmetric Hydrogenation
Recent studies highlight its role in producing enantiomerically pure alcohols. For example, hydrogenation using RuCl₂[(S)-BINAP] under 30 atm H₂ at 80°C yields methyl (S)-3-hydroxydodecanoate with 97% enantiomeric excess (ee) . This method is critical for pharmaceuticals requiring chiral specificity .
Table 3: Catalytic Hydrogenation Conditions
Applications in Organic Synthesis and Industry
Chiral Intermediate
The compound is a precursor to 3-hydroxydodecanoate derivatives, which are integral to antifungal agents and surfactants . Enantioselective reductions produce (R)- or (S)-isomers, enabling tailored synthesis of bioactive molecules .
Quorum-Sensing Signals
In microbiology, methyl 3-oxododecanoate derivatives act as acyl-homoserine lactones (AHLs), facilitating bacterial communication. Chiral GC analysis confirms its role in synthesizing N-(3-oxododecanoyl)-L-homoserine lactone, a quorum-sensing molecule in Pseudomonas aeruginosa .
Fragrance and Polymer Industries
The ketone group contributes to fruity odors, making it valuable in perfumery . Additionally, its incorporation into biodegradable polymers enhances material flexibility and degradation rates .
Biochemical and Pharmacological Relevance
Microbial Metabolism
Methylotrophs utilize methyl 3-oxododecanoate as a carbon source, highlighting its role in metabolic pathways. Enzymatic reduction by alcohol dehydrogenases yields chiral alcohols critical for microbial lipid synthesis .
Comparative Analysis with Related Compounds
Table 4: Comparison with Analogous β-Keto Esters
| Compound | Molecular Formula | Boiling Point (°C) | Application |
|---|---|---|---|
| Methyl 3-oxododecanoate | C₁₃H₂₄O₃ | 271.7 | Chiral synthesis, AHLs |
| Methyl 3-oxovalerate | C₆H₁₀O₃ | 193.0 | Pharmaceutical intermediates |
| Methyl 3-oxohexanoate | C₇H₁₂O₃ | 193.0 | Polymer additives |
Recent Advances and Future Perspectives
The adoption of continuous flow reactors has reduced reaction times by 90% compared to batch processes, enhancing yield (94%) and purity (>99%) . Future research should explore enzymatic cascades for greener synthesis and CRISPR-engineered microbes for large-scale production .
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